Sucrose laurate (CAS 25339-99-5) is a non-ionic, bio-based surfactant consisting of a hydrophilic sucrose headgroup esterified to a lipophilic lauric acid (C12) chain. In procurement and formulation contexts, it is primarily valued for its high Hydrophilic-Lipophilic Balance (HLB ~15-16), exceptional water solubility, and extremely low critical micelle concentration (CMC ~0.30-0.36 mM). Unlike synthetic ethoxylated surfactants (e.g., Polysorbates), sucrose laurate is entirely PEG-free, making it a critical raw material for clean-label cosmetics, food-grade oil-in-water (O/W) emulsions, and pharmaceutical permeation enhancement. Its dual functionality as both a high-efficiency solubilizer and a mild antimicrobial agent distinguishes it from standard industrial emulsifiers, allowing buyers to consolidate formulation ingredients[REFS-1, REFS-2].
Substituting sucrose laurate with other common sugar esters (like sucrose stearate or palmitate) or synthetic alternatives (like Polysorbate 20) often results in formulation failure due to distinct phase behaviors and solubility limits. While sucrose stearate shares a similar theoretical HLB in some commercial blends, its longer C18 chain renders it solid at room temperature and significantly less water-soluble, often requiring elevated temperatures to prevent crystallization in aqueous media [1]. Conversely, substituting with free lauric acid salts (sodium laurate) drastically increases the critical micelle concentration—requiring nearly 10 times more surfactant to achieve the same interfacial tension reduction—and introduces unwanted cytotoxicity in pharmaceutical applications[2]. Furthermore, synthetic polysorbates lack the inherent antimicrobial boosting properties unique to the sucrose-laurate ester linkage, forcing formulators to add secondary preservatives to maintain shelf life.
Sucrose laurate demonstrates a critical micelle concentration (CMC) of approximately 0.30 to 0.36 mM in aqueous media. In direct comparison, the sodium salt of lauric acid (sodium laurate) exhibits a CMC of 2.75 mM under similar conditions[1]. This nearly 8-to-10-fold reduction in CMC means that sucrose laurate can achieve micellar solubilization and reduce interfacial tension at a fraction of the concentration required for ionic detergents, significantly lowering the total surfactant burden in sensitive pharmaceutical or food formulations.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~0.30 - 0.36 mM |
| Comparator Or Baseline | Sodium laurate (2.75 mM) |
| Quantified Difference | ~8-to-10-fold lower concentration required for micelle formation |
| Conditions | Aqueous media / Calcium-free HBSS buffer |
A lower CMC allows buyers to use significantly less surfactant to achieve stable emulsions or solubilization, reducing raw material costs and minimizing toxicity in end-products.
While sucrose laurate (C12) and sucrose stearate (C18) can both be engineered to have high HLB values (~15), their practical processability differs drastically. Sucrose laurate is highly hydrophilic and readily soluble in water at room temperature, making it suitable for cold-process manufacturing. In contrast, sucrose stearate is highly lipophilic in its solid state and prone to forming globular crystals or precipitating out of aqueous solutions unless processed at elevated temperatures[1]. This structural difference dictates that sucrose laurate must be prioritized for clear aqueous systems, micellar waters, and low-energy emulsion processes.
| Evidence Dimension | Room-temperature aqueous solubility and phase state |
| Target Compound Data | Readily water-soluble, forms clear micellar solutions |
| Comparator Or Baseline | Sucrose stearate (Forms solid crystals, requires heating for dissolution) |
| Quantified Difference | Elimination of heating steps for aqueous phase incorporation |
| Conditions | Room temperature aqueous formulation |
Selecting sucrose laurate over stearate eliminates the need for energy-intensive heating phases during manufacturing, directly reducing processing costs and protecting heat-sensitive active ingredients.
Unlike generic non-ionic surfactants or other lauric acid derivatives (such as methyl laurate or isoamyl laurate) which show no inhibitory activity, sucrose laurate possesses intrinsic bacteriostatic and bactericidal properties. Quantitative assays demonstrate that sucrose laurate achieves a Minimum Inhibitory Concentration (MIC) of 0.3125 mg/mL (approx. 0.4 - 0.6 mM) against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes[REFS-3, REFS-4]. This activity is driven by its specific HLB and log P (-0.686) profile, which facilitates targeted cell membrane disruption not seen in longer-chain sucrose esters or synthetic polysorbates.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria |
| Target Compound Data | 0.3125 mg/mL (0.4 - 0.6 mM) |
| Comparator Or Baseline | Methyl laurate / Isoamyl laurate (No inhibitory activity / >10 mM) |
| Quantified Difference | Complete shift from inactive to highly active antimicrobial behavior |
| Conditions | Broth microdilution / Time-killing curve assays |
Procurement teams can leverage sucrose laurate to simultaneously stabilize O/W emulsions and reduce the reliance on synthetic preservatives in clean-label formulations.
In pharmaceutical formulations, sucrose laurate acts as a highly effective intestinal permeation enhancer (PE). Studies utilizing Caco-2 cell monolayers demonstrate that sucrose laurate effectively reduces transepithelial electrical resistance (TEER) and increases the apparent permeability coefficient (Papp) of macromolecules at concentrations as low as 0.5 to 1.0 mM [1]. It achieves efficacy on par with bile salts and outperforms standard PEGylated surfactants like Polysorbate 20, which primarily act as solubilizers rather than active tight-junction modulators, all while maintaining a reversible, non-toxic profile at formulation-relevant doses.
| Evidence Dimension | Transepithelial electrical resistance (TEER) reduction |
| Target Compound Data | Significant TEER reduction at 0.5 - 1.0 mM |
| Comparator Or Baseline | Polysorbate 20 / standard non-ionic solubilizers (Minimal TEER reduction at equivalent low mM ranges) |
| Quantified Difference | Active paracellular/transcellular flux enhancement vs. passive solubilization |
| Conditions | Caco-2 human colonic cancer cell monolayers |
For pharmaceutical buyers formulating oral biologics or poorly permeable APIs, sucrose laurate provides active absorption enhancement that standard synthetic excipients cannot match.
Due to its high HLB (~15-16), PEG-free nature, and excellent room-temperature water solubility compared to sucrose stearate, sucrose laurate is the ideal primary solubilizer for essential oils and fragrances in clear micellar waters and cold-processed O/W cosmetic serums[1].
Leveraging its exceptionally low CMC and proven ability to reversibly modulate tight junctions (evidenced by TEER reduction at 0.5-1.0 mM), sucrose laurate is selected as a permeation enhancer in solid dosage forms and self-emulsifying drug delivery systems (SEDDS) for poorly absorbed APIs, outperforming standard polysorbates [2].
Because it combines O/W emulsification with targeted bacteriostatic action against Gram-positive spoilage organisms (MIC ~0.4-0.6 mM), it is utilized in dairy alternatives, beverages, and thermally processed rations to boost preservative efficacy and extend shelf life without relying entirely on synthetic additives[3].
Corrosive